molecular formula C19H27N3O3 B5678436 3-(3-methyl-2-buten-1-yl)-1-[(4-propyl-5-pyrimidinyl)carbonyl]-3-piperidinecarboxylic acid

3-(3-methyl-2-buten-1-yl)-1-[(4-propyl-5-pyrimidinyl)carbonyl]-3-piperidinecarboxylic acid

Cat. No. B5678436
M. Wt: 345.4 g/mol
InChI Key: WQGMTDLYXKLFGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the one often involves multi-step reactions that might include the formation of piperidine derivatives, which are crucial in various chemical syntheses. For instance, novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral, and elemental analysis. These compounds demonstrated significant biological activities, such as anti-angiogenic and DNA cleavage activities, highlighting the complexity and potential of such chemical syntheses (Kambappa et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds containing piperidine rings is often confirmed through various analytical techniques. For example, a study detailed the synthesis of a nitrogenous compound containing 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl} pyridine-3-carboxylic acid. The structure was confirmed by infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS), with the single crystal detected by X-ray diffraction. Such analyses reveal the intricate molecular geometry and electron distribution within these compounds, offering insights into their chemical behavior and reactivity (Ban et al., 2023).

Chemical Reactions and Properties

The chemical reactions and properties of compounds with piperidine and pyrimidine structures are diverse. For instance, certain piperidine analogues have shown to efficiently block the formation of blood vessels in vivo and exhibit differential migration and band intensities in DNA binding/cleavage assays, suggesting a variety of chemical interactions and transformations these compounds can undergo. The presence of electron-donating and withdrawing groups at specific positions may determine their potency as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

properties

IUPAC Name

3-(3-methylbut-2-enyl)-1-(4-propylpyrimidine-5-carbonyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-4-6-16-15(11-20-13-21-16)17(23)22-10-5-8-19(12-22,18(24)25)9-7-14(2)3/h7,11,13H,4-6,8-10,12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGMTDLYXKLFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=NC=C1C(=O)N2CCCC(C2)(CC=C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methyl-2-buten-1-yl)-1-[(4-propyl-5-pyrimidinyl)carbonyl]-3-piperidinecarboxylic acid

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